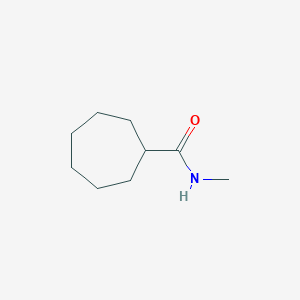

Cycloheptanecarboxylic acid methylamide

Description

Contextualization within Cycloalkane Carboxamide Chemistry and Analogous Cyclic Amino Acid Derivatives

Cycloheptanecarboxylic acid methylamide is structurally characterized by a seven-membered carbon ring, a feature that places it within the class of common cycloalkanes. wikipedia.org The cycloalkane framework is fundamental in organic chemistry, with the ring's conformation influencing the molecule's physical and chemical properties. wikipedia.org The methylamide group attached to the cycloheptane (B1346806) ring introduces a carboxamide functional group, a prevalent motif in biologically active molecules.

This compound can be considered an analogue of cyclic amino acid derivatives, which are pivotal in medicinal chemistry. Cyclic amino acids and their derivatives are prized for their conformationally restricted structures. researchgate.net This rigidity can lead to enhanced binding affinity and specificity for biological targets compared to their more flexible, linear counterparts. researchgate.netmdpi.com The incorporation of such cyclic scaffolds is a widely used strategy in drug discovery to improve pharmacokinetic properties and metabolic stability. molecularcloud.orgmusechem.com For instance, the introduction of cyclic structures can enhance a molecule's ability to cross cell membranes and resist enzymatic degradation. musechem.com

The seven-membered ring of cycloheptanecarboxylic acid methylamide provides a unique spatial arrangement of substituents, distinct from the more commonly studied five- and six-membered rings like cyclopentane (B165970) and cyclohexane (B81311). orientjchem.orgacs.org This structural uniqueness makes it an interesting candidate for exploring novel chemical space in the design of new therapeutic agents and functional materials.

Significance as a Scaffold in Organic Synthesis and Medicinal Chemistry Research

The cycloheptanecarboxylic acid core serves as a versatile scaffold in the synthesis of more complex molecules. ontosight.ai Derivatives of cycloalkane carboxamides are investigated for a range of biological activities. For example, cyclohexane-1-carboxamide derivatives have been synthesized and evaluated as inducers of apoptosis in cancer cell lines. orientjchem.org Similarly, other small ring carboxamides, like phenylcyclopropane carboxamides, have been shown to possess antiproliferative effects. nih.gov These examples, while not directly involving a cycloheptane ring, highlight the potential of the broader cycloalkane carboxamide class in medicinal chemistry.

The synthesis of such amides typically involves the coupling of a carboxylic acid with an amine. In the case of a related compound, N-methoxy-N-methylcycloheptanecarboxamide, the synthesis was achieved by reacting cycloheptanecarboxylic acid with N-methoxymethylamine in the presence of a coupling agent like HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as triethylamine. chemicalbook.com A similar strategy could presumably be employed for the synthesis of cycloheptanecarboxylic acid methylamide.

The physical and chemical properties of the parent molecule, cycloheptanecarboxylic acid, provide a basis for understanding its derivatives.

| Property | Value | Source |

| Molecular Formula | C8H14O2 | nih.gov |

| Molecular Weight | 142.20 g/mol | nih.govsigmaaldrich.com |

| Boiling Point | 135-138 °C at 9 mmHg | sigmaaldrich.com |

| Density | 1.035 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.4704 | sigmaaldrich.com |

Overview of Current Research Trajectories and Academic Interest

While specific research focusing exclusively on cycloheptanecarboxylic acid methylamide is not widely published, current research on related structures indicates a strong academic interest in cycloalkane carboxamides for various applications. The development of novel sensates for consumer products is one such area, where the stereochemistry of amino acid-substituted cyclohexane carboxamides is controlled to elicit specific sensory responses. google.com

Furthermore, the broader class of cyclic peptides and their derivatives, which share the principle of a constrained cyclic scaffold, is a major focus in drug development. mdpi.commusechem.comnih.gov Research in this area aims to create compounds with high stability and target specificity for applications ranging from antimicrobials to cancer therapeutics. mdpi.comnih.gov The unique conformational properties of cyclic structures are continually being explored to address challenges in drug delivery and to target difficult-to-treat diseases. musechem.com

Academic interest also extends to the synthesis of complex polycyclic systems derived from simpler cycloalkane carboxamides, leading to the creation of novel bicyclic lactones and other intricate molecular architectures. acs.org This foundational research in synthetic methodology expands the toolkit available to chemists for building functionally diverse molecules based on cycloalkane scaffolds. The study of cycloheptanecarboxylic acid methylamide and its derivatives could contribute to these ongoing research efforts by providing a scaffold with a distinct seven-membered ring structure.

Structure

3D Structure

Properties

IUPAC Name |

N-methylcycloheptanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10-9(11)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUELCBJAWFFONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for Cycloheptanecarboxylic Acid Methylamide and Its Analogs

Direct Amidation Protocols from Cycloheptanecarboxylic Acid

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of a water molecule. themjalab.com While thermally induced direct condensation is possible, it often requires high temperatures (above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt, limiting its use for sensitive substrates. mdpi.comencyclopedia.pub Consequently, various catalytic and reagent-mediated protocols have been developed to facilitate this transformation under milder conditions.

A widely employed strategy for forming amide bonds under mild conditions is the use of coupling reagents. These reagents activate the carboxylic acid in situ, rendering it susceptible to nucleophilic attack by the amine. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are common choices for this purpose. nih.govhepatochem.com

The general mechanism involves the reaction of the cycloheptanecarboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by methylamine (B109427) to furnish the desired amide, Cycloheptanecarboxylic acid methylamide. The carbodiimide is consumed in the reaction, forming a urea (B33335) byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea for EDC). To improve reaction efficiency and suppress side reactions, such as racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often included. nih.govhepatochem.com Other classes of coupling reagents, including phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), offer higher reactivity and are particularly useful for sterically hindered substrates or to minimize epimerization. hepatochem.compeptide.com

Table 1: Common Coupling Reagents for Amide Synthesis This table provides a general overview of common coupling reagents applicable to the synthesis of Cycloheptanecarboxylic acid methylamide.

| Reagent Class | Example Reagent | Key Features & Byproducts |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble urea byproduct, easy workup. nih.gov |

| DCC (Dicyclohexylcarbodiimide) | Forms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. hepatochem.com | |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly effective, especially for challenging couplings; generates phosphonate (B1237965) waste. researchgate.net |

| Aminium/Uronium Salts | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Fast reaction rates, low racemization, particularly with an additive like HOBt. hepatochem.compeptide.com |

Recent advancements have focused on more atom-economical and practical methods for direct amidation. One such innovative approach utilizes urea as a stable, solid, and easy-to-handle nitrogen source for the synthesis of primary and N-methyl amides, thereby avoiding the use of gaseous ammonia (B1221849) or methylamine. nih.gov Research has demonstrated that catalysts like magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) can effectively promote the direct amidation of carboxylic acids with urea or N-methylurea. nih.gov

For the synthesis of an N-methyl amide like Cycloheptanecarboxylic acid methylamide, N-methylurea would be the appropriate nitrogen source. The reaction is typically heated, and the catalyst facilitates the condensation between the carboxylic acid and the urea derivative. This methodology is advantageous as it circumvents the need for stoichiometric activating agents, reducing waste generation. nih.gov

Table 2: Illustrative Conditions for Mg(NO₃)₂-Catalyzed Amidation with Urea Based on findings for similar substrates, these conditions are representative for the synthesis of N-methyl amides. nih.gov

| Carboxylic Acid | Nitrogen Source | Catalyst | Temperature | Yield |

| Phenylacetic Acid | N,N'-Dimethylurea | Imidazole (20 mol%) | 130 °C | 84% |

| Hexanoic Acid | N,N'-Dimethylurea | Imidazole (20 mol%) | 130 °C | 70% |

The classical and highly reliable method for preparing amides is the Schotten-Baumann reaction, which proceeds via an activated carboxylic acid derivative, most commonly an acid chloride. diva-portal.org This two-step process begins with the conversion of cycloheptanecarboxylic acid into cycloheptanecarbonyl chloride. This activation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. sci-hub.seyoutube.com

The resulting acid chloride is a potent electrophile. In the second step, it is treated with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. youtube.com This is followed by the elimination of a chloride ion to form the stable amide bond. youtube.comchemguide.co.uk A significant feature of this reaction is the production of hydrogen chloride (HCl) as a byproduct. youtube.comyoutube.com To neutralize this acid and prevent the protonation of the unreacted methylamine, the reaction is typically carried out with at least two equivalents of the amine or in the presence of an external base like pyridine (B92270) or triethylamine. youtube.comyoutube.com

Chemo- and Regioselective Synthesis of Substituted Cycloheptanecarboxylic Acid Methylamide Derivatives

The synthesis of substituted analogs of Cycloheptanecarboxylic acid methylamide requires precise control over the placement of functional groups on the seven-membered ring (regioselectivity) and the specific reaction of one functional group in the presence of others (chemoselectivity). The synthetic strategy typically involves creating the substituted cycloheptanecarboxylic acid first, followed by one of the amidation methods described previously.

Methods for constructing substituted cycloheptane (B1346806) rings are diverse. For instance, ring-expansion reactions of smaller cyclic precursors or cycloaddition reactions can be employed. The functionalization of a pre-existing cycloheptane ring can also be achieved, although this can sometimes be challenging due to the conformational flexibility of the ring. Once the desired substituted cycloheptanecarboxylic acid is obtained, its conversion to the corresponding methylamide can be performed. The choice of amidation method (Section 2.1) is critical to ensure chemoselectivity. For example, if the substituent on the ring is acid-sensitive, the harsh conditions of acid chloride formation might be avoided in favor of milder coupling-reagent-mediated protocols. hepatochem.com

Exploration of Green Chemistry Principles in Amide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it The synthesis of Cycloheptanecarboxylic acid methylamide can be made more sustainable by applying these principles.

The most direct route to an amide from a carboxylic acid and an amine is inherently atom-economical, producing only water as a byproduct. themjalab.com Therefore, the development of direct catalytic amidations (as discussed in 2.1.2) is a primary goal of green chemistry, as it avoids the poor atom economy of stoichiometric coupling reagents or activators. mdpi.comencyclopedia.pub

Key green considerations for amide synthesis include:

Waste Prevention: Choosing catalytic routes over stoichiometric ones reduces the generation of byproducts (e.g., urea derivatives from carbodiimides, phosphonates from phosphonium reagents, or salts from the acid chloride method). sci-hub.se

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Direct catalytic amidation is superior in this regard. themjalab.com

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions, potentially with microwave assistance. encyclopedia.pubnih.gov

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. Boron-, silicon-, and various metal-based catalysts have been developed for direct amidation. researchgate.netdiva-portal.orgnih.gov

By selecting a direct catalytic pathway, utilizing safer solvents, and minimizing purification steps, the synthesis of Cycloheptanecarboxylic acid methylamide can be aligned with modern standards of sustainable chemical manufacturing. rsc.org

Advanced Structural Elucidation and Conformational Analysis of Cycloheptanecarboxylic Acid Methylamide

Solid-State Structural Characterization via X-ray Crystallography

As of the current date, a comprehensive search of publicly available crystallographic databases and scientific literature has not yielded any specific X-ray crystallography data for Cycloheptanecarboxylic acid methylamide. Therefore, a detailed analysis of its solid-state structure, including molecular geometry, dihedral angles, preferred conformations, intermolecular interactions, and potential polymorphism, cannot be provided based on experimental findings.

Intermolecular interactions in a hypothetical crystal structure would likely be dominated by hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of neighboring molecules, leading to the formation of chains or dimeric motifs. Crystal packing would be influenced by the shape of the cycloheptane (B1346806) ring and the efficiency of these hydrogen bonding networks. The potential for polymorphism, or the existence of multiple crystal forms, is plausible for a flexible molecule like Cycloheptanecarboxylic acid methylamide, as different packing arrangements and conformational isomers could have similar lattice energies.

Analysis of Molecular Geometry and Dihedral Angles

Without experimental X-ray data, a definitive analysis of the molecular geometry and dihedral angles of Cycloheptanecarboxylic acid methylamide is not possible.

Identification of Preferred Conformational States (e.g., Cycloheptane Ring Conformations, Methylamide Group Syn Conformation)

Specific preferred conformational states for Cycloheptanecarboxylic acid methylamide in the solid state have not been experimentally determined.

Characterization of Intermolecular Interactions (e.g., Halogen Bonds)

No experimental data exists to characterize the intermolecular interactions of Cycloheptanecarboxylic acid methylamide in the solid state.

Polymorphism and Crystal Packing Effects

There are no published studies on the polymorphism or crystal packing of Cycloheptanecarboxylic acid methylamide.

Solution-State Conformational Dynamics and Preferred Orientations

Similar to the solid-state data, there is a lack of specific experimental studies on the solution-state conformational dynamics of Cycloheptanecarboxylic acid methylamide using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

In a hypothetical NMR study, the conformational flexibility of the cycloheptane ring would likely result in complex, and possibly broad, signals in both ¹H and ¹³C NMR spectra at room temperature, indicating an equilibrium between multiple interconverting conformers. Variable-temperature NMR experiments could be employed to "freeze out" individual conformers at lower temperatures, allowing for the determination of their relative populations and the energy barriers of conformational exchange.

The chemical shifts of the amide proton and the protons on the carbon adjacent to the amide group would be sensitive to the conformation around the amide bond. The observation of Nuclear Overhauser Effects (NOEs) in 2D NMR experiments (e.g., ROESY or NOESY) could provide crucial information about the through-space proximity of different protons, helping to elucidate the preferred orientation of the methylamide group relative to the cycloheptane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Ensembles

No specific NMR spectroscopic data for the conformational analysis of Cycloheptanecarboxylic acid methylamide is currently available in the scientific literature.

Infrared (IR) Spectroscopy for Intramolecular Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for probing the vibrational modes of molecules, providing valuable insights into their functional groups and bonding arrangements. In the context of Cycloheptanecarboxylic acid methylamide, IR spectroscopy is particularly useful for identifying the presence and nature of hydrogen bonding. The key vibrational modes of interest are the N-H stretching and the C=O (Amide I) stretching frequencies.

The formation of an intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O) creates a pseudo-six-membered ring. This interaction significantly influences the electron density and bond strength of the involved groups, leading to characteristic shifts in their vibrational frequencies.

In a non-polar solvent, where intermolecular interactions are minimized, the presence of an intramolecular hydrogen bond can be inferred by comparing the observed spectra to that of a model compound incapable of forming such a bond. In an intramolecularly hydrogen-bonded conformer of Cycloheptanecarboxylic acid methylamide, the N-H stretching frequency is expected to shift to a lower wavenumber (red-shift) and the band is typically broader and more intense compared to a "free" N-H group. This is because the hydrogen bond weakens the N-H bond. Concurrently, the C=O stretching frequency also shifts to a lower wavenumber, as the hydrogen bond reduces the double-bond character of the carbonyl group.

Conversely, in the absence of an intramolecular hydrogen bond, a sharper absorption band at a higher frequency (typically around 3400-3460 cm⁻¹) would be observed for the free N-H stretching vibration. The corresponding free C=O stretching vibration would appear at a higher wavenumber (around 1650-1680 cm⁻¹). The observation of two distinct bands for either the N-H or C=O stretch in a given spectrum could indicate an equilibrium between hydrogen-bonded and non-hydrogen-bonded conformers.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) (Free) | Expected Frequency Range (cm⁻¹) (Intramolecular H-Bonded) | Key Observations |

|---|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3400 - 3460 | ~3200 - 3350 | Shift to lower frequency, band broadening |

| C=O Stretch (Amide I) | Secondary Amide | ~1650 - 1680 | ~1630 - 1650 | Shift to lower frequency |

Solvent Effects on Conformational Preferences and Molecular Flexibility

The conformational landscape of Cycloheptanecarboxylic acid methylamide is significantly influenced by the surrounding solvent environment. The flexibility of the seven-membered ring, combined with the rotatable amide bond, gives rise to a number of possible conformers that can be selectively stabilized or destabilized by solvent interactions. The primary interplay is between the propensity to form an intramolecular hydrogen bond versus intermolecular hydrogen bonds with solvent molecules.

In polar, aprotic solvents (e.g., dimethyl sulfoxide, acetone), the solvent molecules are effective hydrogen bond acceptors. They can compete with the carbonyl oxygen of the amide for the N-H proton, potentially disrupting the intramolecular hydrogen bond. This would lead to a conformational equilibrium that may include both folded (intramolecularly H-bonded) and more extended, solvent-associated species.

In polar, protic solvents (e.g., water, methanol), the effect is even more pronounced. These solvents are strong hydrogen bond donors and acceptors. They can effectively solvate both the N-H and C=O groups, leading to the formation of strong intermolecular hydrogen bonds with the solvent. aps.org This solvation is likely to break the intramolecular hydrogen bond, favoring more extended conformations where the amide group is fully accessible to the solvent. The increased solvation enhances the effective molecular flexibility, allowing the cycloheptane ring and the amide side chain to explore a wider range of conformations.

| Solvent Type | Example Solvents | Predominant Hydrogen Bonding | Favored Conformation | Effect on Molecular Flexibility |

|---|---|---|---|---|

| Non-polar Aprotic | Carbon Tetrachloride, Benzene | Intramolecular | Folded/Compact | Reduced |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Competition between Intra- and Intermolecular | Equilibrium between folded and extended forms | Moderate |

| Polar Protic | Water, Methanol | Intermolecular (with solvent) | Extended/Solvated | Increased |

Comparative Conformational Analysis with Homologous Cycloalkane Carboxamides

A comparative analysis of Cycloheptanecarboxylic acid methylamide with its lower homologous counterparts, N-methylcyclopentanecarboxamide and N-methylcyclohexanecarboxamide, reveals the profound impact of ring size on conformational preferences and flexibility. The fundamental differences arise from the inherent strain and conformational energies of the parent cycloalkane rings.

N-methylcyclopentanecarboxamide: The cyclopentane (B165970) ring is known for its high flexibility, rapidly pseudorotating between envelope and twist conformations with low energy barriers. There is minimal energy difference between placing the N-methylcarboxamide substituent in an axial-like or equatorial-like position on the puckered ring. This inherent flexibility of the five-membered ring likely translates to a greater number of accessible low-energy conformations for the entire molecule.

Cycloheptanecarboxylic acid methylamide: The cycloheptane ring represents an intermediate case. It is more flexible than cyclohexane (B81311) but less so than cyclopentane. Its lowest energy conformation is a twist-chair. The energy barriers between different twist-chair and boat conformations are relatively low, allowing for a degree of conformational mobility. The N-methylcarboxamide substituent can occupy several pseudo-axial or pseudo-equatorial positions with smaller energy differences than in the cyclohexane system. This, combined with the possibility of intramolecular hydrogen bonding, results in a complex but flexible conformational landscape.

| Compound | Parent Ring | Preferred Ring Conformation | Substituent Position | Relative Molecular Flexibility |

|---|---|---|---|---|

| N-methylcyclopentanecarboxamide | Cyclopentane | Envelope/Twist (Pseudorotation) | Small energy difference between positions | High |

| N-methylcyclohexanecarboxamide | Cyclohexane | Chair | Strong preference for Equatorial | Low |

| Cycloheptanecarboxylic acid methylamide | Cycloheptane | Twist-Chair | Multiple low-energy positions | Intermediate |

Computational Chemistry and Theoretical Modeling of Cycloheptanecarboxylic Acid Methylamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. Methods like Density Functional Theory (DFT) and ab initio calculations provide a robust framework for this analysis. scirp.org

The first step in the computational analysis of cycloheptanecarboxylic acid methylamide involves the optimization of its molecular geometry. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-31G, are known for their accuracy in predicting molecular structures and thermochemical properties. scirp.org

The optimization process yields key information, including the total electronic energy, bond lengths, bond angles, and dihedral angles of the most stable conformation. These parameters are crucial for understanding the molecule's three-dimensional shape and the nature of its chemical bonds. For instance, the planarity of the amide group and the puckering of the cycloheptane (B1346806) ring are critical structural features that can be precisely determined.

Table 1: Hypothetical Optimized Geometric Parameters for Cycloheptanecarboxylic Acid Methylamide (DFT/B3LYP/6-31G)

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.23 Å |

| C-N (amide) Bond Length | 1.34 Å |

| N-H Bond Length | 1.01 Å |

| C-C (ring avg.) Bond Length | 1.54 Å |

| C-N-C Bond Angle | 122.0° |

| O=C-N Dihedral Angle | 180.0° (trans) |

| Total Electronic Energy | -XXX.XXXX Hartrees |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

The flexibility of the seven-membered cycloheptane ring and the rotation around the C-N amide bond and the bond connecting the ring to the carbonyl group mean that cycloheptanecarboxylic acid methylamide can exist in multiple conformations. A thorough conformational search is necessary to identify the various low-energy structures. rsc.orgchemrxiv.org This process involves systematically rotating flexible bonds and performing geometry optimizations on the resulting structures to find all local minima on the potential energy landscape.

The relative stability of these conformers is determined by their calculated energies. The conformer with the lowest energy is the global minimum and represents the most stable structure. The energy difference between various conformers is critical for understanding the molecule's dynamic behavior and the population of each conformer at a given temperature, which can be estimated using the Boltzmann distribution.

Once the optimized geometries of the stable conformers are obtained, their spectroscopic properties can be predicted. The calculation of vibrational frequencies is essential for interpreting experimental infrared (IR) and Raman spectra. These calculations not only predict the position of vibrational bands but also their intensities, aiding in the assignment of experimental spectra. For example, the characteristic C=O stretching frequency of the amide group can be accurately predicted.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated. mit.edu These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, which can be complex for a molecule with multiple non-equivalent protons and carbons. The agreement between calculated and experimental spectroscopic data serves as a validation of the computational model. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for the Most Stable Conformer of Cycloheptanecarboxylic Acid Methylamide

| Spectroscopic Parameter | Predicted Value |

|---|---|

| C=O Stretch Frequency | ~1650 cm⁻¹ |

| N-H Stretch Frequency | ~3300 cm⁻¹ |

| ¹³C Chemical Shift (C=O) | ~170 ppm |

| ¹H Chemical Shift (N-H) | ~7.5 ppm |

Note: These values are representative and would be calculated for a specific conformer.

Molecular Dynamics Simulations for Conformational Transitions and Solution Behavior

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of cycloheptanecarboxylic acid methylamide. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This approach is particularly useful for exploring conformational transitions and the molecule's behavior in a solvent.

By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent influences the conformational preferences and dynamics. mdpi.com MD simulations can reveal the pathways and timescales of transitions between different conformers, providing a dynamic picture of the molecule's flexibility. Furthermore, properties such as the radial distribution function can be calculated to understand the solvation structure around different parts of the molecule, such as the polar amide group and the nonpolar cycloheptane ring.

Mechanistic Insights into Chemical Reactions Involving Cycloheptanecarboxylic Acid Methylamide via Theoretical Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. khanacademy.org For cycloheptanecarboxylic acid methylamide, theoretical methods can be used to study reactions such as hydrolysis of the amide bond. This involves identifying the transition state structures and calculating the activation energies for the proposed reaction pathways.

For example, the acid- or base-catalyzed hydrolysis of the amide can be modeled. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net This profile provides quantitative information about the reaction's feasibility and kinetics, helping to distinguish between different possible mechanisms. ucsb.edu

Studies on Noncovalent Interactions and Supramolecular Assembly Principles

Noncovalent interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in determining the structure of supramolecular assemblies. nih.gov For cycloheptanecarboxylic acid methylamide, the N-H and C=O groups are capable of forming strong intermolecular hydrogen bonds.

Theoretical methods can be used to analyze these interactions in detail. For instance, the formation of dimers or larger aggregates through hydrogen bonding can be modeled. The strength of these interactions can be quantified through energy decomposition analysis. Understanding these noncovalent interactions is key to predicting how the molecules might pack in a crystal lattice or self-assemble in solution, which has implications for crystal engineering and materials design. nih.gov

Development and Validation of Computational Methodologies for Cyclic Amide Systems

The computational investigation of cyclic amides, such as Cycloheptanecarboxylic acid methylamide, relies on robust and validated theoretical methodologies to accurately predict their structural, energetic, and electronic properties. The development of these methods is crucial for understanding the behavior of this class of molecules, which can exhibit complex conformational landscapes and reactivity patterns. This section details the key computational approaches and their validation for the study of cyclic amide systems.

Hartree-Fock and Density Functional Theory (DFT) Approaches

Early and fundamental approaches to modeling cyclic amides involve ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods. nih.gov DFT, in particular, has become a cornerstone for studying medium-to-large-sized molecules due to its favorable balance of computational cost and accuracy.

A variety of density functionals are employed, with B3LYP being a widely used hybrid functional for investigating the structural and energetic properties of amides. nih.gov The selection of the basis set is also critical; Pople-style basis sets like 6-31G* or more flexible and diffuse sets such as 6-311++G** are often chosen to provide a more accurate description of the electronic distribution, especially in systems where hydrogen bonding and other non-covalent interactions are significant. nih.gov

Validation of these methods is typically achieved by comparing calculated properties with available experimental data. For instance, calculated barriers to rotation around the amide C-N bond can be benchmarked against experimental values obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Agreement between computed and experimental rotational barriers serves as a key validation point for the chosen computational level of theory.

Conformational Analysis and Potential Energy Surfaces

The flexible nature of the cycloheptane ring in Cycloheptanecarboxylic acid methylamide necessitates a thorough exploration of its conformational space. Computational methodologies are developed to scan the torsional potential energy surfaces (PES) associated with key dihedral angles within the molecule. By systematically rotating specific bonds and calculating the corresponding energy, a map of stable conformers and the energy barriers between them can be generated. nih.gov

This process helps in identifying the global minimum energy structure as well as other low-energy isomers that may be populated at room temperature. The accuracy of these conformational searches is validated by comparing the relative energies of conformers and the rotational barriers with experimental data where available.

Solvation Models

The properties of cyclic amides can be significantly influenced by their environment. To account for solvent effects, computational models often incorporate a self-consistent reaction field (SCRF) approach, with the Polarizable Continuum Model (PCM) being a popular choice. nih.gov This model treats the solvent as a continuous dielectric medium, which allows for the calculation of solvation free energies and the study of how the solvent polarizes the solute molecule. nih.gov

The validation of solvation models involves comparing calculated solvation free energies with experimental values. Furthermore, the impact of the solvent on conformational preferences and rotational barriers is a critical aspect of model validation. nih.gov The difference in calculated properties between the gas phase and solution provides insight into the magnitude of solvent effects. nih.gov

Modeling Reactivity in Cyclic Amides

Computational methods are also developed to understand and predict the reactivity of cyclic amides. For instance, in the context of cross-coupling reactions where the traditionally unreactive amide bond is activated, computational studies provide insight into the structural and energetic parameters that govern this activation. acs.orgorganic-chemistry.orgnih.gov

Key parameters that are computationally modeled include:

Amidic Resonance: The extent of delocalization of the nitrogen lone pair into the carbonyl group, which is related to the stability of the amide bond.

N/O-Protonation Aptitude: The relative ease of protonation at the nitrogen versus the oxygen atom, which can influence reaction mechanisms. acs.orgnih.gov

Rotational Barrier around the N–C(O) axis: This provides a measure of the amide bond strength. acs.orgnih.gov

Structural Distortion: Parameters such as the Winkler-Dunitz distortion parameter can be calculated to quantify the degree of pyramidalization at the nitrogen atom and the twisting of the amide bond, which correlates with reactivity. acs.orgnih.gov

These computational models are validated by comparing their predictions with experimental findings, such as the relative reactivity of different cyclic amides in catalyzed reactions. acs.orgorganic-chemistry.org For example, the high reactivity of N-acyl-δ-valerolactams in Suzuki-Miyaura cross-coupling has been rationalized through computational studies that pointed to their significant structural distortion. acs.orgorganic-chemistry.org

Interactive Data Table: Comparison of Computational Methods for Cyclic Amides

The following table summarizes typical computational methodologies and their applications in the study of cyclic amide systems.

| Methodology | Basis Set | Application | Validation Benchmark |

| Hartree-Fock (HF) | 6-311++G | Structural and energetic properties | Comparison with experimental data and higher-level theories |

| DFT (B3LYP) | 6-311++G | Conformational analysis, rotational barriers | Experimental rotational barriers (NMR) |

| PCM | - | Solvation free energies, solvent effects | Experimental solvation data |

| Molecular Docking | - | Protein-ligand interactions | X-ray co-crystal structures |

Comprehensive Spectroscopic Characterization Research of Cycloheptanecarboxylic Acid Methylamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For Cycloheptanecarboxylic acid methylamide, a combination of 1D and 2D NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

High-Resolution 1H NMR for Proton Environment and Coupling Interactions

High-resolution proton (¹H) NMR spectroscopy allows for the identification and differentiation of the various proton environments within the Cycloheptanecarboxylic acid methylamide molecule. The spectrum would display characteristic signals for the protons of the cycloheptane (B1346806) ring, the N-methyl group, and the amide N-H proton.

The protons on the seven-membered cycloheptane ring are expected to produce a series of complex, overlapping multiplets in the upfield region of the spectrum, generally between δ 1.2 and 2.5 ppm. The precise chemical shifts and coupling patterns of these protons are dependent on their stereochemical environment. The proton attached to the carbon atom bearing the carboxamide group (the α-proton) would be the most downfield of the ring protons due to the deshielding effect of the adjacent carbonyl group.

A distinct signal corresponding to the three protons of the N-methyl group (N-CH₃) would be anticipated. This signal would likely appear as a singlet, or potentially a doublet if coupling to the amide proton is resolved, typically in the δ 2.7-3.0 ppm region. The chemical environment of the amide functionality directly influences its position.

The amide proton (N-H) signal is characteristically broad, and its chemical shift is highly sensitive to experimental conditions such as solvent, concentration, and temperature, owing to its participation in hydrogen bonding. This signal is typically observed in the downfield region of the spectrum, from δ 5.5 to 8.5 ppm.

Predicted ¹H NMR Data for Cycloheptanecarboxylic Acid Methylamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 5.5 - 8.5 | Broad Singlet | - |

| N-CH₃ | 2.7 - 3.0 | Singlet/Doublet | - / ~5 |

| H-1 (α to C=O) | 2.2 - 2.6 | Multiplet | - |

| Cycloheptane Ring Protons (12H) | 1.2 - 1.9 | Multiplets | - |

13C NMR for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy is employed to elucidate the carbon framework of the molecule. Each unique carbon atom in Cycloheptanecarboxylic acid methylamide would give rise to a distinct signal in the ¹³C NMR spectrum.

The most downfield signal in the spectrum would be that of the carbonyl carbon (C=O) of the amide group, which is expected to resonate in the δ 170-180 ppm region due to its significant deshielding. In contrast, the carbon of the N-methyl group (N-CH₃) would appear at a much higher field, around δ 25-30 ppm.

The carbon atoms of the cycloheptane ring would produce signals in the upfield region. The α-carbon, directly attached to the amide group, would be the most deshielded of the ring carbons, with an expected chemical shift in the range of δ 40-50 ppm. The remaining six carbons of the cycloheptane ring would give rise to a series of signals between δ 25 and 35 ppm, with the exact number of signals depending on the conformational symmetry of the molecule.

Predicted ¹³C NMR Data for Cycloheptanecarboxylic Acid Methylamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 180 |

| C-1 (α to C=O) | 40 - 50 |

| Cycloheptane Ring Carbons | 25 - 35 |

| N-CH₃ | 25 - 30 |

2D NMR Techniques (e.g., COSY, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are critical for the unambiguous assignment of ¹H and ¹³C signals and for determining the molecule's detailed three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For Cycloheptanecarboxylic acid methylamide, COSY would be instrumental in establishing the connectivity of the protons within the cycloheptane ring by revealing cross-peaks between the signals of protons on adjacent carbon atoms. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are in close proximity in space, regardless of whether they are connected through bonds. libretexts.org NOESY is particularly valuable for determining the preferred conformation of the cycloheptane ring and the spatial relationship between the methylamide group and the ring. For example, the observation of a NOE between the N-methyl protons and specific protons on the cycloheptane ring would provide key insights into the molecule's three-dimensional structure. youtube.com

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Functional Group Identification and Characteristic Absorptions

The secondary amide group is the most prominent functional group in Cycloheptanecarboxylic acid methylamide, and its characteristic vibrations would dominate the FT-IR and Raman spectra.

N-H Stretch: A moderate to strong absorption band arising from the N-H stretching vibration is expected in the 3350-3250 cm⁻¹ region of the FT-IR spectrum. oregonstate.edu The position and breadth of this peak are indicative of the extent of hydrogen bonding. oregonstate.edu

C=O Stretch (Amide I band): A very strong and sharp absorption, characteristic of the carbonyl stretch in an amide, would be present in the 1680-1630 cm⁻¹ range in the FT-IR spectrum. oregonstate.edu

N-H Bend (Amide II band): The N-H bending vibration gives rise to another characteristic amide absorption, typically found in the 1570-1515 cm⁻¹ region of the FT-IR spectrum.

C-H Stretches: The stretching vibrations of the C-H bonds in the cycloheptane ring and the methyl group would result in strong absorptions in the 3000-2850 cm⁻¹ region. spectroscopyonline.com

Predicted FT-IR Data for Cycloheptanecarboxylic Acid Methylamide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Moderate to Strong, Broad |

| C-H Stretch | 3000 - 2850 | Strong |

| C=O Stretch (Amide I) | 1680 - 1630 | Very Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Moderate to Strong |

Raman spectroscopy would offer complementary data. The C=O stretch is also a strong band in the Raman spectrum, and the C-C and C-H vibrations of the cycloheptane ring would be readily observable.

Detection and Characterization of Hydrogen Bonding Networks

Intermolecular hydrogen bonding is a key feature of amides, significantly influencing their properties. nih.gov In the solid state and in concentrated solutions, Cycloheptanecarboxylic acid methylamide molecules are expected to form hydrogen-bonded networks, where the N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of another. nih.govlibretexts.org

FT-IR Spectroscopy: The presence and strength of hydrogen bonding can be directly assessed through the analysis of the N-H and C=O stretching bands. In a dilute solution in a non-polar solvent, a sharper, higher-frequency N-H band corresponding to a "free" N-H group may be visible. With increasing concentration or in a polar solvent, this band will broaden and shift to a lower frequency, signifying the formation of intermolecular hydrogen bonds. The C=O stretching frequency is also sensitive to hydrogen bonding, typically shifting to a lower wavenumber.

Raman Spectroscopy: While FT-IR is often more sensitive to the effects of hydrogen bonding on polar functional groups, Raman spectroscopy can also provide valuable information. Changes in the vibrational frequencies and the shapes of the bands in the Raman spectrum as a function of concentration or solvent can be correlated with the formation and dynamics of hydrogen bonding networks.

Monitoring Conformational Changes through Vibrational Signatures

The conformational landscape of cycloheptane and its derivatives is complex, with multiple low-energy conformations accessible at room temperature. The most stable conformations are typically from the twist-chair family. acs.orgaip.org Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a powerful tool to probe these conformational equilibria. The vibrational modes of the amide group, in particular, are sensitive to the local molecular environment and can act as reporters of conformational changes.

The primary vibrational bands of interest in amides are the Amide I, Amide II, and Amide III bands. nih.gov The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration. nih.gov Its precise frequency is sensitive to hydrogen bonding and the dihedral angles of the peptide backbone, making it an excellent probe for conformational analysis. The Amide II band (~1550 cm⁻¹) arises from a combination of N-H in-plane bending and C-N stretching vibrations, while the Amide III band (around 1300 cm⁻¹) is a more complex mix of vibrations. nih.gov

For Cycloheptanecarboxylic acid methylamide, the equilibrium between different twist-chair conformers of the seven-membered ring will influence the orientation of the methylamide substituent. This, in turn, affects the hydrogen-bonding environment of the N-H and C=O groups, leading to shifts in the positions and intensities of the amide bands in the IR and Raman spectra. By analyzing these spectral changes, for instance, as a function of temperature or solvent polarity, it is possible to monitor shifts in the conformational equilibrium of the cycloheptane ring.

Advanced techniques such as Vibrational Circular Dichroism (VCD) could also be employed for chiral derivatives of this compound to provide even more detailed three-dimensional structural information. wikipedia.orgrsc.org VCD is particularly sensitive to the stereochemistry and conformation of molecules in solution. rsc.orgnih.gov

Table 1: Key Vibrational Bands for Conformational Analysis of Cycloheptanecarboxylic Acid Methylamide (Note: The following wavenumbers are representative and can vary based on the specific conformation and environment.)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Sensitive to hydrogen bonding. A free N-H stretch appears at higher wavenumbers, while a hydrogen-bonded N-H stretch is broader and shifted to lower wavenumbers. |

| C-H Stretches | 2850 - 3000 | Vibrations of the cycloheptane ring and methyl group C-H bonds. |

| Amide I | 1630 - 1680 | Primarily C=O stretching. Its position is a key indicator of conformation and hydrogen bonding. |

| Amide II | 1520 - 1570 | A coupled vibration of N-H bending and C-N stretching. |

| Amide III | 1250 - 1350 | A complex mix of C-N stretching, N-H bending, and other vibrations. |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For Cycloheptanecarboxylic acid methylamide, the nominal molecular weight is 155.24 g/mol . In a typical mass spectrum, a prominent peak corresponding to the protonated molecule, [M+H]⁺, would be expected at m/z 156 under positive ionization conditions.

The fragmentation of amides upon ionization in the mass spectrometer often follows predictable pathways. A common fragmentation route for amides is the cleavage of the amide (N-CO) bond. nih.govyoutube.com This cleavage can occur via different mechanisms depending on the ionization method and the structure of the molecule.

For Cycloheptanecarboxylic acid methylamide, a primary fragmentation pathway is expected to be the cleavage of the bond between the carbonyl carbon and the nitrogen atom. This would result in the formation of a stable cycloheptyl acylium ion and the loss of a neutral methylamine (B109427) molecule. Another significant fragmentation pathway for cyclic compounds involves the cleavage of the ring structure itself.

Table 2: Predicted Mass Spectrometry Fragmentation of Cycloheptanecarboxylic Acid Methylamide

| m/z Value | Proposed Fragment Ion | Description of Fragmentation |

| 156 | [C₉H₁₇NO + H]⁺ | Protonated molecular ion |

| 125 | [C₈H₁₃O]⁺ | Loss of methylamine (CH₃NH₂) via N-CO bond cleavage |

| 111 | [C₇H₁₁O]⁺ | Further fragmentation of the acylium ion |

| 83 | [C₆H₁₁]⁺ | Fragmentation of the cycloheptane ring |

| 57 | [C₄H₉]⁺ | Further fragmentation of the cycloheptane ring |

Advanced Spectroscopic Applications (e.g., Operando Spectroscopy in related catalytic systems)

Operando spectroscopy is a powerful methodology that allows for the real-time spectroscopic characterization of a catalytic material while it is actively promoting a chemical reaction. ornl.govnih.gov This technique provides invaluable insights into reaction mechanisms, the nature of active sites, and the behavior of catalysts under working conditions. nih.govacs.org

While a specific operando study on the synthesis of Cycloheptanecarboxylic acid methylamide may not be readily available, the principles of this technique can be applied to understand related catalytic processes, such as the direct amidation of carboxylic acids or the synthesis of amides from esters. For instance, in a hypothetical catalytic system for the synthesis of Cycloheptanecarboxylic acid methylamide, operando IR spectroscopy could be employed to monitor the reaction progress. rsc.orgmdpi.com

In such a setup, a mixture of cycloheptanecarboxylic acid and methylamine would be passed over a solid catalyst in a specialized IR cell that also functions as a reactor. The IR spectra would be continuously recorded, allowing for the observation of the disappearance of the characteristic C=O stretch of the carboxylic acid and the appearance of the Amide I band of the product. mdpi.com Simultaneously, the gaseous effluent from the reactor could be analyzed by an online mass spectrometer to correlate the spectroscopic changes with the catalytic activity and selectivity. ornl.govmdpi.com This approach would enable the identification of surface-adsorbed intermediates, the determination of rate-limiting steps, and the optimization of reaction conditions for improved catalyst performance.

Chemical Reactivity and Derivatization Strategies for Advanced Research

Investigation of Amide Hydrolysis Kinetics and Mechanisms (Acid-Catalyzed and Base-Promoted)

Acid-Catalyzed Hydrolysis:

The general mechanism is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to the nitrogen atom.

Elimination of methylammonium ion.

Deprotonation to form the carboxylic acid.

Base-Promoted Hydrolysis:

In the presence of a strong base, such as hydroxide ions, the hydrolysis proceeds via nucleophilic acyl substitution. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methylamide anion is the rate-determining step, which is generally slow due to the poor leaving group ability of the amide anion. The reaction is driven forward by the irreversible deprotonation of the resulting carboxylic acid by the strong base. nih.gov

The general mechanism involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the methylamide anion.

Acid-base reaction between the carboxylic acid and the methylamide anion.

| Condition | Catalyst | General Mechanism | Relative Rate |

| Acidic | H₃O⁺ | A-2 (Bimolecular acid-catalyzed) | Slow, requires heat |

| Basic | OH⁻ | B-Ac2 (Bimolecular base-promoted) | Very slow, requires heat |

This table presents generalized information on amide hydrolysis and is not based on experimental data for Cycloheptanecarboxylic acid methylamide.

Functionalization of the Cycloheptane (B1346806) Ring through Various Reaction Pathways

The cycloheptane ring of Cycloheptanecarboxylic acid methylamide is composed of sp³-hybridized carbon atoms, making it relatively inert. However, various C-H functionalization strategies can be employed to introduce new functional groups. These reactions often require specific catalysts and reaction conditions to achieve selectivity.

Recent advances in C-H activation chemistry provide powerful tools for the direct functionalization of saturated carbocycles. youtube.comyoutube.com While specific examples for Cycloheptanecarboxylic acid methylamide are scarce, methodologies developed for other cycloalkanes can be extrapolated. Transition-metal catalysis, particularly with palladium, rhodium, or iron, can facilitate reactions such as arylation, alkylation, and oxidation at specific positions on the ring, often directed by the amide group itself. mdpi.com

Photochemical and radical-mediated reactions also offer pathways for introducing functionality onto the cycloheptane ring. For instance, radical halogenation can introduce a handle for further substitution reactions.

| Reaction Type | Reagents/Catalysts | Potential Products |

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl-X | Aryl-substituted cycloheptanecarboxamide |

| C-H Oxidation | Ru or Mn catalysts, Oxidant | Hydroxylated or ketonized derivatives |

| Radical Halogenation | NBS, Light/Initiator | Bromo-cycloheptanecarboxamide isomers |

This table provides hypothetical functionalization pathways based on general cycloalkane reactivity.

Transformations at the Methylamide Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the methylamide group is a key site for derivatization.

N-Alkylation: N-alkylation of the secondary amide to a tertiary amide can be achieved, although it is often challenging due to the decreased nucleophilicity of the amide nitrogen compared to an amine. Strong bases such as sodium hydride are typically required to deprotonate the amide, followed by reaction with an alkyl halide. researchgate.net Alternative methods, such as reductive amination of the corresponding aldehyde with the secondary amide under specific catalytic conditions, can also be employed.

N-Acylation: N-acylation introduces a second acyl group onto the nitrogen, forming an imide. This reaction is typically performed using highly reactive acylating agents like acid chlorides or anhydrides in the presence of a base. scribd.comresearchgate.netlibretexts.org The resulting imides can exhibit different chemical and physical properties compared to the parent amide.

| Transformation | Typical Reagents | Product Class |

| N-Alkylation | NaH, Alkyl Halide (e.g., CH₃I) | Tertiary Amide |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl), Base | Imide |

This table illustrates common reagents for N-alkylation and N-acylation of secondary amides.

Synthesis of Cycloheptanecarboxylic Acid Methylamide Conjugates for Probing Biological Systems

The synthesis of conjugates of Cycloheptanecarboxylic acid methylamide with biomolecules such as peptides, nucleic acids, or fluorescent dyes can be a valuable strategy for studying biological systems. This typically involves introducing a reactive handle onto either the cycloheptane ring or by modifying the methylamide group, which can then be used for bioconjugation.

For example, a derivative of Cycloheptanecarboxylic acid methylamide bearing a terminal alkyne or azide group could be synthesized. This "clickable" handle would allow for its conjugation to biomolecules functionalized with a complementary azide or alkyne group, respectively, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.gov Alternatively, if a carboxylic acid or amine functionality is introduced onto the cycloheptane ring, standard peptide coupling or amidation chemistries can be employed for conjugation.

| Conjugation Strategy | Required Functional Group | Linkage Type |

| Click Chemistry | Alkyne or Azide | Triazole |

| Amide Coupling | Carboxylic Acid or Amine | Amide |

| Thiol-Maleimide | Thiol and Maleimide | Thioether |

This table outlines common bioconjugation strategies that could be adapted for Cycloheptanecarboxylic acid methylamide.

Design and Synthesis of Library Compounds for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships (SAR) of Cycloheptanecarboxylic acid methylamide in a particular biological or material context, the synthesis of a library of related compounds is essential. youtube.com This involves systematically varying different parts of the molecule.

SAR by Modification of the Cycloheptane Ring:

Ring Size: Synthesis of analogs with smaller (e.g., cyclopentyl, cyclohexyl) or larger (e.g., cyclooctyl) rings can probe the importance of the seven-membered ring for a specific activity. nih.gov

Substitution: Introduction of various substituents (e.g., alkyl, aryl, hydroxyl, amino) at different positions on the cycloheptane ring can explore steric and electronic requirements.

SAR by Modification of the Amide Group:

N-Alkyl Group: Replacing the N-methyl group with other alkyl groups (e.g., ethyl, propyl, benzyl) can investigate the influence of the size and nature of this substituent. nih.govchemrxiv.org

Acyl Group: While keeping the methylamine (B109427) portion constant, the cycloheptyl group can be replaced with other cyclic or acyclic acyl groups to understand the contribution of the cycloheptane moiety.

A combinatorial approach, where multiple points of diversity are explored simultaneously, can be a powerful strategy for rapidly generating a library of analogs for SAR studies.

| Modification Site | Example Variations | Property Probed |

| Cycloheptane Ring | Cyclohexyl, Cyclooctyl | Ring size and conformation |

| Cycloheptane Ring | -OH, -NH₂, Phenyl | Steric and electronic effects |

| N-Alkyl Group | -CH₂CH₃, -CH₂Ph | Steric bulk and hydrophobicity |

| Acyl Group | Benzoyl, Acetyl | Acyl group requirements |

This table provides a conceptual framework for the design of a compound library for SAR studies based on the Cycloheptanecarboxylic acid methylamide scaffold.

Mechanistic Insights into Biological Interactions and Activity of Cycloheptanecarboxylic Acid Methylamide Scaffolds

Fundamental Principles of Molecular Recognition and Binding with Biomolecules

Molecular recognition is the foundation of biological processes, driven by a variety of non-covalent interactions between molecules. rsc.org For a molecule like cycloheptanecarboxylic acid methylamide to interact with a biological target, such as a protein or nucleic acid, it must engage in a series of specific non-covalent interactions. These interactions, while individually weak, collectively contribute to the stability and specificity of the host-guest complex. rsc.orgijacskros.com

The primary non-covalent interactions that a cycloheptanecarboxylic acid methylamide scaffold can participate in include:

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). This allows it to form strong, directional interactions with complementary groups on a biomolecule, such as amino acid side chains or the phosphate (B84403) backbone of DNA. rsc.org

Hydrophobic Interactions: The cycloheptyl ring is a large, nonpolar moiety. In an aqueous biological environment, this lipophilic group will preferentially interact with hydrophobic pockets or surfaces on a target biomolecule to minimize its contact with water. This entropic-driven effect is a major contributor to binding affinity. uni-muenchen.demdpi.com

Dipole-Dipole Interactions: The amide bond possesses a significant dipole moment, which can align with the dipoles of other polar groups in the binding site.

The recognition of carboxylic acids and their derivatives by synthetic and biological receptors is a well-studied area. ijacskros.comnih.gov The principles governing these interactions can be extrapolated to cycloheptanecarboxylic acid methylamide. The combination of a flexible, hydrophobic cycloheptane (B1346806) ring and a rigid, polar amide group allows for a bimodal interaction profile, potentially leading to high affinity and selectivity for a specific biological target. A water-soluble cavitand has been shown to selectively bind hydrophilic cyclic molecules like cyclohexanecarboxylic acid through a combination of hydrogen bonding and hydrophobic effects, illustrating how these forces work together in molecular recognition. mdpi.com

Table 1: Potential Non-Covalent Interactions of Cycloheptanecarboxylic Acid Methylamide

| Interaction Type | Structural Feature of Cycloheptanecarboxylic Acid Methylamide | Potential Interacting Group on Biomolecule |

|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Carbonyl oxygen, hydroxyl, carboxylate |

| Hydrogen Bond Acceptor | Amide C=O | Amine, hydroxyl, thiol |

| Hydrophobic Interaction | Cycloheptyl ring | Aliphatic and aromatic amino acid side chains (e.g., Leucine, Isoleucine, Phenylalanine) |

| Van der Waals Forces | Entire molecule | Any closely approaching atoms of the biomolecule |

Role as a Conformational Constraint in Peptidomimetic Design (e.g., β-Turn Mimics)

Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. acs.orgnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome these limitations. acs.orgnih.gov One successful strategy in peptidomimetic design is the use of conformational constraints to lock the molecule into a bioactive conformation. acs.orgnih.gov

The cycloheptane ring in cycloheptanecarboxylic acid methylamide can act as a potent conformational constraint. The seven-membered ring is more flexible than smaller rings like cyclopentane (B165970) or cyclohexane (B81311), but it still significantly restricts the possible conformations of the molecule. biomedres.us This pre-organization can reduce the entropic penalty of binding to a receptor, leading to higher affinity.

A key structural motif in many peptides is the β-turn, a four-amino-acid residue segment where the polypeptide chain reverses its direction. nih.govnih.gov β-turns are critical for protein folding and protein-protein interactions. nih.govnih.gov Consequently, the design of β-turn mimics is a major focus in medicinal chemistry. nih.govnih.govresearchgate.net The cycloheptyl group, when incorporated into a larger molecule, can serve as a scaffold to mimic the spatial arrangement of the side chains in a β-turn. By positioning functional groups on the cycloheptane ring at appropriate positions, it is possible to replicate the key interactions of the native peptide, thereby creating a potent and stable peptidomimetic.

The use of cyclic structures to constrain peptide conformation is a well-established strategy. For instance, vicinal disulfide bonds have been used to create cyclic peptidomimetics that act as turn mimetics. scispace.com Similarly, the incorporation of non-canonical amino acids with cyclic side chains can induce specific secondary structures. nih.gov The cycloheptanecarboxylic acid methylamide scaffold, with its inherent conformational preferences, fits well within this design paradigm.

Exploration of Enzyme Inhibition Mechanisms by Related Amide Derivatives (e.g., NF-κB inhibition)

One important signaling pathway that is often targeted in drug discovery is the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a transcription factor that plays a key role in inflammation, immunity, and cell survival. nih.gov Its dysregulation is implicated in numerous diseases, making it an attractive therapeutic target. nih.gov

Interestingly, some amide-containing molecules have been shown to inhibit NF-κB activation. For example, the endocannabinoid anandamide (B1667382), which is an amide of arachidonic acid and ethanolamine, can inhibit NF-κB activation through a cannabinoid receptor-independent pathway. researchgate.net This inhibition has been linked to the direct inhibition of the IκB kinase (IKK) complex, which is a key upstream activator of NF-κB. researchgate.net The inhibition of fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide, has also been shown to reduce inflammation through NF-κB pathways. nih.gov

These findings suggest that a cycloheptanecarboxylic acid methylamide scaffold could potentially be designed to inhibit NF-κB. The amide group could participate in key interactions within the ATP-binding site of IKK, similar to how salicylates are thought to inhibit this enzyme. clinicaleducation.org The cycloheptyl group would serve to position the amide for optimal interaction and could also engage in hydrophobic interactions within the binding pocket, enhancing affinity and selectivity.

Table 2: Examples of Amide-Containing NF-κB Pathway Modulators

| Compound | Mechanism of Action | Reference |

|---|---|---|

| Anandamide | Direct inhibition of IκB kinase (IKK) | researchgate.net |

| Salicylates | Inhibition of IKKβ by blocking the ATP-binding site | clinicaleducation.org |

| Fatty Acid Amide Hydrolase (FAAH) Inhibitors | Increase endogenous anandamide levels, leading to reduced NF-κB activation | nih.gov |

Stereochemical Effects on Biological Interaction Profiles

Chirality is a fundamental property of biological systems. Most biomolecules, including amino acids and sugars, are chiral, and their interactions are highly stereospecific. Consequently, the different stereoisomers of a chiral drug can have vastly different biological activities, a phenomenon that is critically important in drug design. nih.govresearchgate.net

Cycloheptanecarboxylic acid methylamide can exist as stereoisomers if the cycloheptane ring is appropriately substituted. The introduction of chiral centers can have a profound impact on the molecule's biological activity. The precise three-dimensional arrangement of atoms in a stereoisomer determines how it fits into a chiral binding site on a biological target.

For example, in a study of dopamine (B1211576) D3 receptor agonists, the (2S,5S) conformation of a particular scaffold resulted in a privileged architecture with increased affinity and selectivity. nih.gov This highlights how subtle changes in stereochemistry can lead to significant differences in biological function. The development of chemoenzymatic strategies for the stereoselective synthesis of chiral cyclopropane (B1198618) rings underscores the importance of obtaining enantiomerically pure compounds for drug discovery. nih.gov

The different stereoisomers of a substituted cycloheptanecarboxylic acid methylamide would present their functional groups in different spatial orientations. This would lead to different interaction profiles with a chiral receptor. One enantiomer might bind with high affinity, leading to a therapeutic effect, while the other might have low affinity or even bind to a different target, potentially causing off-target effects. Therefore, the stereocontrolled synthesis and biological evaluation of individual stereoisomers are essential for developing safe and effective therapeutic agents based on this scaffold.

Contribution to the Understanding of Non-Canonical Amino Acid Functionality in Biological Systems

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. nih.gov The incorporation of ncAAs into peptides and proteins is a powerful tool for probing and engineering biological systems. nih.govnih.gov ncAAs can introduce novel chemical functionalities, enhance metabolic stability, and enforce specific secondary structures. nih.gov

A molecule like cycloheptanecarboxylic acid methylamide can be considered a derivative of a non-canonical amino acid where the cycloheptyl group is part of the side chain. The study of such molecules contributes to our understanding of how ncAAs with large, flexible, and hydrophobic side chains can influence peptide structure and function.

The incorporation of ncAAs with cyclic side chains is a known strategy for creating peptidomimetics with enhanced properties. nih.gov The cycloheptyl group, with its unique conformational landscape, can be used to explore how ring size and flexibility affect the folding and biological activity of peptides. For instance, the helical propensity of peptides containing the ncAA (2S)-amino-(4S)-methyldecanoic acid, which has a long aliphatic side chain, has been studied. nih.gov The cycloheptyl group would offer a different type of hydrophobic and conformational influence.

Furthermore, the development of methods for the genetic encoding of ncAAs allows for their site-specific incorporation into proteins. nih.gov While cycloheptanecarboxylic acid methylamide itself is not an amino acid, a corresponding amino acid with a cycloheptyl side chain could potentially be designed and incorporated into proteins. This would allow for the introduction of a large, flexible, and hydrophobic group at a specific position, enabling studies on protein folding, stability, and molecular recognition.

Applications in Materials Science and Chemical Biology Research

Integration into Polymer Matrices for Tailored Material Properties

There is no available research demonstrating the integration of Cycloheptanecarboxylic acid methylamide into polymer matrices to tailor material properties.

Design and Synthesis of Foldamers and Supramolecular Architectures Incorporating the Cycloheptane (B1346806) Amide Motif

No published studies were found on the design and synthesis of foldamers or supramolecular architectures that specifically incorporate the Cycloheptanecarboxylic acid methylamide motif. While the field of foldamer chemistry is extensive, research has focused on other building blocks. nih.gov

Development of Chemical Probes for Receptor-Ligand Interaction Studies

There is no evidence in the scientific literature of Cycloheptanecarboxylic acid methylamide being developed or utilized as a chemical probe for studying receptor-ligand interactions. The development of chemical probes is a significant area of research, but it has not been applied to this specific compound. nih.gov

Contribution to the Field of Bioactive Scaffold Development

No research could be located that details the contribution of Cycloheptanecarboxylic acid methylamide to the development of bioactive scaffolds. The development of bioactive scaffolds is an active area of tissue engineering research, utilizing a variety of materials to promote tissue regeneration. numberanalytics.comnih.govnih.gov

Future Research Directions and Interdisciplinary Perspectives

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For Cycloheptanecarboxylic acid methylamide, this integrated approach can accelerate the understanding of its fundamental properties and guide the development of new applications.

Computational Approaches:

Conformational Analysis: The seven-membered ring of cycloheptane (B1346806) is known for its conformational flexibility. Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be employed to map the potential energy surface of Cycloheptanecarboxylic acid methylamide. This would identify the most stable conformers and the energy barriers between them, which is crucial for understanding its interaction with biological targets.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be initiated once a series of derivatives are synthesized and tested for a specific biological activity. nih.gov These models can correlate physicochemical properties with biological function, enabling the prediction of activity for yet-unsynthesized analogues. nih.gov

Experimental Validation:

Spectroscopic Analysis: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide experimental validation of the computationally predicted conformations. acs.org

Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to experimentally determine the binding affinity and kinetics of the compound with putative biological targets identified through computational screening.

Table 1: Proposed Computational and Experimental Integration

| Research Question | Computational Method | Experimental Technique | Expected Outcome |

| Dominant Conformation | DFT, Molecular Dynamics | NMR, X-ray Crystallography | Validated 3D structure |

| Binding to Target Protein | Molecular Docking | ITC, SPR | Binding affinity and kinetics |

| Predictive Activity Model | QSAR | In vitro biological assays | Model for rational design |

Exploration of Novel Synthetic Pathways for Complex Derivatives

The development of efficient and versatile synthetic routes is paramount for exploring the chemical space around the Cycloheptanecarboxylic acid methylamide scaffold. Future research should focus on creating a diverse library of derivatives with varied electronic and steric properties.

Key Synthetic Strategies:

Functionalization of the Cycloheptane Ring: Methods for the selective functionalization of the cycloheptane ring are of high interest. This could involve C-H activation strategies to introduce substituents at various positions on the ring, providing access to a wide range of analogues. nih.gov

Modification of the Amide Group: The methylamide group can be readily modified. Synthesis of a series of N-alkyl and N-aryl amides can explore the impact of substituent size and electronics on activity. researchgate.net Furthermore, the amide bond itself can be a target for modification, for instance, through the synthesis of thioamides or other amide isosteres.

Stereoselective Synthesis: For derivatives with stereocenters, the development of stereoselective synthetic methods is crucial. This would allow for the preparation of individual enantiomers or diastereomers, which is often critical for understanding biological activity.

Multidisciplinary Approaches for Elucidating Structure-Function Relationships